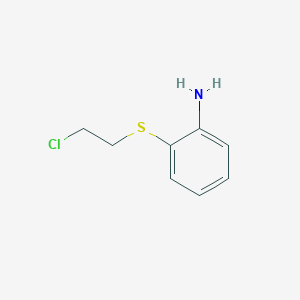

2-(2-Chloroethylthio)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNS |

|---|---|

Molecular Weight |

187.69 g/mol |

IUPAC Name |

2-(2-chloroethylsulfanyl)aniline |

InChI |

InChI=1S/C8H10ClNS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,10H2 |

InChI Key |

MVGCIYZZOPRBEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCCCl |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 2 2 Chloroethylthio Aniline

Intramolecular Cyclization Reactions

The presence of a nucleophilic amine and an electrophilic alkyl chloride within the same molecule predisposes 2-(2-chloroethylthio)aniline and related compounds to intramolecular cyclization. These reactions are a powerful method for constructing sulfur-containing heterocyclic systems, driven by the formation of stable five- or six-membered rings.

The synthesis of thiomorpholine (B91149), a saturated six-membered heterocycle containing both sulfur and nitrogen, exemplifies the intramolecular cyclization of chloroethylthioamines. While not starting from this compound itself, the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride is a closely related and well-documented transformation. nih.gov This reaction typically proceeds via a base-mediated intramolecular nucleophilic substitution. nih.gov

The process involves the deprotonation of the amine group by a base, which enhances its nucleophilicity. The resulting neutral amine then attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion and forming the thiomorpholine ring. nih.govnih.gov Various bases can be employed to facilitate this cyclization, with the choice of base sometimes influencing reaction efficiency and conditions. nih.gov Continuous flow processes have been developed for this synthesis, allowing for the safe handling of hazardous intermediates and efficient production. researchgate.net The key step is the base-mediated cyclization of the "half-mustard" intermediate, which is generated from precursors like cysteamine (B1669678) hydrochloride. nih.govresearchgate.net

| Reactant | Base | Conditions | Product | Yield | Reference |

| 2-(2-chloroethylthio)ethylamine intermediate | Et₃N, DIPEA, or DBU | 100 °C, 5 min | Thiomorpholine | 86-89% (NMR Yield) | nih.gov |

| Cysteamine hydrochloride and vinyl chloride (forms intermediate) | Base-mediated | Continuous flow | Thiomorpholine | Quantitative (intermediate) | nih.govresearchgate.net |

The synthesis of more complex fused heterocyclic systems, such as thiazolo-, thiazino-, and thiazepino-2H-indazoles, can be achieved through cyclization reactions involving sulfur-containing side chains on an aromatic core. aub.edu.lbnih.gov A notable method for constructing these structures is the Davis-Beirut reaction. nih.gov This process utilizes precursors like N-(2-nitrobenzyl)(tritylthio)alkylamines. nih.gov

The ring closure of molecules containing a chloroethylthio group is a classic example of an intramolecular nucleophilic substitution (SNi) reaction. The mechanism is initiated by the nucleophilic attack of a heteroatom, such as the nitrogen of the aniline (B41778) moiety, on the electrophilic carbon of the chloroethyl group.

The generally accepted mechanism for such cyclizations proceeds through a series of metallacyclobutanes and carbene complexes. medwinpublishers.com The process involves the [2+2] cycloaddition of an alkene double bond to a transition metal alkylidene, which forms a metallacyclobutane intermediate. medwinpublishers.com This intermediate can then undergo cycloreversion. medwinpublishers.comorganic-chemistry.org The driving force for the reaction is often entropic, particularly when a volatile byproduct like ethylene (B1197577) is released, which shifts the reaction equilibrium forward according to Le Châtelier's principle. wikipedia.org The formation of thermodynamically stable five- or six-membered rings is a significant enthalpic driver for the reaction. The cyclization of anticancer N-phenyl-N'-(2-chloroethyl)ureas into active N-phenyl-4,5-dihydrooxazol-2-amines is another example where this type of intramolecular cyclization leads to a biologically active intermediate. nih.gov

Intermolecular Reactivity of this compound

In addition to intramolecular reactions, the functional groups of this compound are available for various intermolecular transformations. The aniline portion can undergo electrophilic aromatic substitution, while the amino group can participate in condensation and coupling reactions.

The aniline moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino (-NH₂) group. byjus.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring through resonance, particularly at the ortho and para positions. byjus.comyoutube.com Consequently, the -NH₂ group is a powerful activating and ortho-, para-directing group. byjus.comchemistrysteps.com

This high reactivity can sometimes be a challenge, leading to over-reaction, such as poly-substitution, as seen in the bromination of aniline with bromine water, which readily yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.comlibretexts.org Direct nitration is also problematic as it can lead to oxidation and the formation of meta-substituted products due to the protonation of the aniline in the acidic medium, which forms the meta-directing anilinium ion. byjus.com To control the reactivity and achieve mono-substitution, the nucleophilicity of the amino group is often attenuated by converting it into an amide, such as acetanilide, through acetylation. libretexts.org The acetyl group reduces the activating influence of the substituent, allowing for controlled substitution, after which the protecting acetyl group can be removed by hydrolysis. libretexts.org Friedel-Crafts reactions typically fail with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

| Functional Group | Activating/Deactivating | Directing Effect | Reactivity Level |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | High byjus.com |

| -NHCOCH₃ (Amido) | Activating | Ortho, Para | Moderate libretexts.org |

| -NH₃⁺ (Anilinium) | Strongly Deactivating | Meta | Low byjus.com |

The amino group of this compound can act as a nucleophile in condensation reactions with various electrophiles, such as carbonyl compounds. These reactions are fundamental in building more complex molecular structures. For instance, the condensation of related 2-aminothiophenols with aldehydes is a well-established route to synthesize 2-substituted benzothiazoles. nih.gov This reaction proceeds through the formation of an imine intermediate, which then cyclizes. nih.gov Similarly, anilines can be used as catalysts in certain condensation reactions, such as the sulfurative self-condensation of ketones with elemental sulfur to produce thiophenes. rsc.org

Modern cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of functionalized aniline derivatives. The Suzuki-Miyaura cross-coupling reaction, for example, can be used to couple bromoanilines with thiophene (B33073) boronic acids to synthesize thienyl-substituted anilines. mdpi.com These reactions are often catalyzed by palladium complexes and can be performed in environmentally benign solvent systems like water, using micellar conditions to facilitate the reaction. mdpi.com

Potential for Michael Addition Reactions with Related α,β-Unsaturated Systems

The molecular architecture of this compound incorporates two distinct nucleophilic centers: the nitrogen atom of the aromatic amine and the sulfur atom of the thioether group. This duality suggests the potential for participation in Michael addition reactions, a versatile class of conjugate additions where a nucleophile adds to an α,β-unsaturated carbonyl compound. cdnsciencepub.com The aniline moiety can act as a nitrogen nucleophile in an aza-Michael reaction, while the thioether sulfur could potentially engage in a sulfa-Michael addition.

In principle, the aniline nitrogen, due to the delocalization of its lone pair into the aromatic ring, is a relatively soft nucleophile, making it suitable for 1,4-addition with appropriate Michael acceptors. chemistrysteps.comquora.com Both aliphatic and aromatic amines are known to react with a variety of conjugated alkenes to produce the corresponding adducts in high yields. researchgate.net Similarly, thiol-based nucleophiles are classic participants in sulfa-Michael additions, readily reacting with α,β-unsaturated systems. acs.org

However, the most significant reaction pathway for this compound is a competing intramolecular cyclization. The presence of the 2-chloroethyl group provides a highly reactive electrophilic center within the same molecule. The neighboring sulfur atom can facilitate the displacement of the chloride ion via anchimeric assistance, leading to a cyclic intermediate that is then intercepted by the aniline nitrogen. This intramolecular process, which results in the formation of a stable six-membered heterocyclic ring, is generally kinetically and thermodynamically favored over intermolecular reactions with external Michael acceptors.

While the intramolecular cyclization is expected to be the dominant pathway, intermolecular Michael additions could theoretically occur under specific conditions with highly reactive and sterically accessible α,β-unsaturated systems.

| α,β-Unsaturated System (Michael Acceptor) | Potential Reaction Type | Notes |

|---|---|---|

| Acrylonitrile | Aza-Michael Addition | Reaction at the aniline nitrogen is plausible, but likely outcompeted by intramolecular cyclization. |

| Methyl Acrylate | Aza-Michael Addition | A common substrate for aza-Michael additions with anilines. Competition from cyclization remains the primary consideration. researchgate.net |

| Maleimides | Aza-Michael / Sulfa-Michael Addition | Highly reactive Michael acceptors; could potentially react intermolecularly before cyclization is complete. |

| α,β-Unsaturated Ketones (Enones) | Aza-Michael Addition | Generally suitable for Michael additions, though less reactive esters and aldehydes are often not suitable substrates for amine additions under mild conditions. researchgate.net |

Advanced Mechanistic Elucidation Studies

Advanced mechanistic studies of this compound focus primarily on its pronounced tendency to undergo intramolecular cyclization to form a substituted 1,4-thiazane structure. This transformation is a classic example of neighboring group participation and involves unique, high-energy intermediates that dictate the reaction's course and kinetics.

Identification of Reaction Intermediates through Trapping and Characterization

The intramolecular cyclization of this compound is proposed to proceed through a well-defined, multi-step mechanism involving a key cationic intermediate. The identification and characterization of such transient species are crucial for a complete mechanistic understanding.

The reaction is initiated by the nucleophilic sulfur atom of the thioether group, which attacks the adjacent carbon bearing the chlorine atom. This internal SN2-type displacement of the chloride ion is known as anchimeric assistance or neighboring group participation. This process results in the formation of a highly strained, three-membered heterocyclic cation known as a thiiranium ion (or episulfonium ion). researchgate.net This cyclic sulfonium (B1226848) ion is a critical, albeit transient, intermediate in the reaction pathway. semanticscholar.org

Once formed, the thiiranium ion is a potent electrophile. The second stage of the mechanism involves the nucleophilic attack of the aniline's amino group on one of the two carbon atoms of the thiiranium ring. This intramolecular ring-opening reaction proceeds via an SN2 mechanism, leading to the formation of the thermodynamically stable six-membered 4-phenyl-1,4-thiazane ring.

Direct observation of thiiranium ions is challenging due to their high reactivity but can be achieved under specific conditions, such as through low-temperature NMR spectroscopy or X-ray crystallography of stable derivatives with non-nucleophilic counterions. researchgate.net In the context of this reaction, the thiiranium ion would be rapidly consumed by the intramolecular nucleophile. Trapping experiments, where a more potent external nucleophile is introduced to compete with the internal aniline nitrogen, could provide indirect evidence for the intermediate's existence, though the intramolecular nature of the reaction makes this challenging. cdnsciencepub.comacs.org

| Reaction Stage | Intermediate/Transition State | Key Structural Features | Role in Mechanism |

|---|---|---|---|

| 1. Initiation | Thiiranium (Episulfonium) Ion | Three-membered ring containing a positively charged sulfur atom. Highly strained and electrophilic. | Formed via neighboring group participation; activates the molecule for nucleophilic attack. |

| 2. Ring Formation | SN2 Transition State | Simultaneous bond-breaking (C-S in the ring) and bond-forming (C-N) as the aniline nitrogen attacks the thiiranium ring. | Leads to the regioselective opening of the thiiranium ion ring. |

| 3. Final Product | 4-Phenyl-1,4-thiazane | Stable, six-membered heterocyclic ring containing both sulfur and nitrogen. | The thermodynamically favored product of the intramolecular cyclization. |

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of the intramolecular cyclization of this compound are governed by the properties of the starting material, the stability of the intermediate, and the final product.

The subsequent ring-opening by the aniline nitrogen is generally a fast process. The rate of this step is influenced by the nucleophilicity of the amino group. The effect of substituents on the aniline ring can be predicted using the Hammett equation, which correlates reaction rates with substituent constants (σ). researchgate.netlibretexts.org

| Substituent on Aniline Ring | Hammett Constant (σ) Type | Expected Effect on Aniline Nucleophilicity | Predicted Impact on Cyclization Rate |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Negative (σ < 0) | Increases electron density on the nitrogen atom, enhancing its nucleophilicity. | Accelerates the ring-opening step. May have a minor effect if thiiranium ion formation is strictly rate-limiting. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Positive (σ > 0) | Decreases electron density on the nitrogen atom, reducing its nucleophilicity. libretexts.org | Slows the ring-opening step, potentially making it rate-limiting. |

Thermodynamic Considerations: The intramolecular cyclization of this compound is a thermodynamically favorable process. The primary driving force is the formation of a stable, strain-free six-membered heterocyclic ring (4-phenyl-1,4-thiazane). The conversion of a flexible acyclic molecule into a more ordered cyclic structure involves a negative entropy change, but this is overcome by the large negative enthalpy change associated with the formation of the stable ring system.

The reaction proceeds from a stable starting material through a high-energy thiiranium ion intermediate. This intermediate lies in a local energy minimum but is significantly less stable than both the reactant and the product. The release of ring strain upon the opening of the three-membered thiiranium ring provides a strong thermodynamic driving force for the second step of the reaction, ensuring that the equilibrium lies far towards the final product.

Synthetic Utility of 2 2 Chloroethylthio Aniline As a Chemical Building Block

Role in the Construction of Diverse Organic Molecules

The presence of multiple, chemically distinct functional groups in 2-(2-Chloroethylthio)aniline allows for its use in the synthesis of complex organic molecules with diverse functionalities, including hybrid molecular structures.

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a new entity with potentially enhanced biological activity or a modified pharmacological profile. nih.gov The this compound molecule is an excellent candidate for the synthesis of such hybrid structures due to its aniline (B41778) and chloroethylthio moieties, which can be independently functionalized.

For example, the aniline group can be used to introduce a quinoline or benzothiazole core, as discussed previously. The chloroethylthio group can then be modified through nucleophilic substitution of the chloride, allowing for the attachment of another pharmacophore.

Potential Hybridization Strategy:

| Step | Reaction | Resulting Moiety |

| 1 | Quinolone synthesis from the aniline group | Quinolone-substituted thioether |

| 2 | Nucleophilic substitution on the chloroethyl group | Introduction of a second pharmacophore |

This table outlines a conceptual strategy for the synthesis of a hybrid molecule using this compound as a scaffold.

The synthesis of various hybrid molecules containing thiazole and pyridine rings has been reported, demonstrating the feasibility of combining different heterocyclic systems within a single molecular framework. mdpi.com

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. While the direct application of this compound in documented MCRs is not extensively reported, its structural features suggest significant potential as a building block in such reactions. The presence of a primary aromatic amine allows it to participate in the formation of key intermediates common to many MCRs.

One of the most prominent MCRs involving anilines is the Povarov reaction , a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines. acs.orgwikipedia.org In a typical three-component Povarov reaction, an aniline, an aldehyde, and an electron-rich alkene react to form a substituted tetrahydroquinoline. acs.org It is conceivable that this compound could be employed as the aniline component in this reaction. The initial step would involve the condensation of the aniline with an aldehyde to form an N-arylimine. This imine would then be activated by a Lewis or Brønsted acid, followed by reaction with an alkene. The subsequent intramolecular cyclization would likely proceed as expected to yield a tetrahydroquinoline scaffold, now bearing the 2-chloroethylthio substituent. This substituent could then be available for further synthetic modifications, such as intramolecular cyclization to form a novel fused heterocyclic system.

Another important class of MCRs where this compound could find application is the Ugi reaction . The Ugi four-component reaction (U-4CR) typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govbeilstein-journals.org The primary amino group of this compound makes it a suitable candidate for the amine component in this reaction. The resulting Ugi product would incorporate the 2-(2-chloroethylthio)phenyl moiety, introducing a reactive handle that could be used for subsequent post-condensation transformations. For instance, the chloroethyl group could potentially undergo intramolecular cyclization with one of the newly formed functional groups in the Ugi product, leading to the formation of complex macrocyclic or heterocyclic structures. The general applicability of anilines in these reactions suggests that this compound could be a valuable synthon for generating molecular diversity.

The potential utility of this compound in these and other MCRs opens avenues for the synthesis of novel and complex molecular architectures. The presence of the reactive chloroethylthio side chain provides a site for post-MCR modifications, significantly enhancing the synthetic value of this building block.

| Multicomponent Reaction | Potential Role of this compound | Expected Product Scaffold | Potential for Post-MCR Modification |

| Povarov Reaction | Aniline component | Tetrahydroquinoline | Intramolecular cyclization of the chloroethylthio group |

| Ugi Reaction | Amine component | α-Acylamino carboxamide | Intramolecular cyclization or nucleophilic substitution |

Functional Group Transformations of the 2-Chloroethylthio Moiety

The 2-chloroethylthio moiety in this compound is a key functional group that dictates much of its synthetic utility. The transformations of this group can be broadly categorized into intramolecular cyclization and intermolecular nucleophilic substitution.

The most significant and well-documented transformation of the 2-chloroethylthio group in this molecule is its participation in intramolecular cyclization to form the 1,4-benzothiazine ring system. rsc.orgnih.govcbijournal.comnih.gov This reaction proceeds via an intramolecular nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the ortho-amino group acts as an internal nucleophile, attacking the electrophilic carbon atom of the chloroethyl side chain that bears the chlorine atom. This results in the displacement of the chloride ion and the formation of a six-membered heterocyclic ring, yielding a dihydro-1,4-benzothiazine derivative. This cyclization is a facile process and is often the primary reaction pathway observed for this compound, especially under basic or thermally promoted conditions. The resulting 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. rsc.orgnih.gov

Beyond intramolecular cyclization, the chlorine atom of the 2-chloroethylthio moiety is susceptible to intermolecular nucleophilic substitution by various nucleophiles. wikipedia.org Although this pathway competes with the intramolecular cyclization, under carefully controlled conditions, it is possible to achieve substitution at the terminal carbon of the chloroethyl group. For instance, reaction with strong nucleophiles could potentially lead to the displacement of the chloride ion to introduce other functional groups. However, the propensity for intramolecular cyclization remains a dominant factor influencing the outcome of such reactions.

The sulfur atom in the thioether linkage can also undergo oxidation to form the corresponding sulfoxide (B87167) or sulfone. cbijournal.com These transformations would significantly alter the electronic properties and reactivity of the molecule, potentially influencing the course of subsequent reactions.

| Transformation | Reagents/Conditions | Product Type |

| Intramolecular Cyclization | Heat or Base | Dihydro-1,4-benzothiazine |

| Intermolecular Nucleophilic Substitution | External Nucleophile (e.g., Nu⁻) | Substituted 2-(2-Nu-ethylthio)aniline |

| Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfoxide or Sulfone derivative |

Spectroscopic Characterization and Structural Analysis in 2 2 Chloroethylthio Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon frameworks in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Chloroethylthio)aniline is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 2-chloroethylthio side chain. Based on data from analogous compounds like 2-(methylthio)aniline and 2-chloroethyl phenyl sulfide, the aromatic protons would likely appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. chemicalbook.com The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing thioether group (-S-). The protons on the ethyl chain are anticipated to show two triplets. The methylene group attached to the sulfur atom (-S-CH₂-) would likely resonate at a downfield position, estimated around δ 3.2-3.4 ppm, while the methylene group attached to the chlorine atom (-CH₂-Cl) would be further downfield, around δ 3.6-3.8 ppm, due to the strong deshielding effect of the chlorine atom. chemicalbook.com The protons of the amino group are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The aromatic carbons are expected to resonate in the δ 115-150 ppm region. The carbon atom attached to the nitrogen (C-NH₂) would be significantly shielded, while the carbon attached to the sulfur (C-S) would be deshielded. Studies on 2-butylthioaniline have indicated that an alkylthio group can behave as a weak electron-withdrawing group in a simple aniline system, which would influence the chemical shifts of the aromatic carbons. researchgate.netresearchgate.net The aliphatic carbons are expected at higher field strengths; the carbon atom bonded to sulfur (-S-CH₂) is predicted to be around δ 35-40 ppm, and the carbon bonded to chlorine (-CH₂-Cl) is expected around δ 42-47 ppm. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 (m) | 115 - 150 |

| -NH₂ | variable (br s) | - |

| -S-CH₂- | 3.2 - 3.4 (t) | 35 - 40 |

| -CH₂-Cl | 3.6 - 3.8 (t) | 42 - 47 |

Note: These are predicted values based on analogous compounds. m = multiplet, br s = broad singlet, t = triplet.

For this compound, significant tautomerism is not expected under normal conditions as the primary amine and thioether functionalities are relatively stable. The molecule is achiral, so there are no stereochemical considerations such as enantiomers or diastereomers to be elucidated by NMR.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern for the chlorine atom, with peaks at M⁺ and M+2⁺ in an approximate 3:1 ratio.

The fragmentation of this compound would likely proceed through several characteristic pathways. Alpha-cleavage next to the sulfur atom could lead to the loss of a chloroethyl radical, resulting in a prominent fragment. Cleavage of the C-S bond could also occur. Fragmentation of the aniline ring, including the loss of HCN, is a common pathway for anilines. Based on the fragmentation of related compounds like 2-chloroethyl ethyl sulfide and 2-methylmercaptoaniline, key fragments would arise from the loss of Cl, CH₂Cl, and the entire chloroethyl group. nist.govnist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Possible Origin |

| [M]⁺ | 187/189 | Molecular ion |

| [M - Cl]⁺ | 152 | Loss of chlorine radical |

| [M - C₂H₄Cl]⁺ | 124 | Loss of chloroethyl radical |

| [C₆H₆NS]⁺ | 124 | Fragment from alpha-cleavage |

| [C₆H₄NH₂]⁺ | 92 | Aniline fragment |

Note: m/z values are for the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected. The N-H stretching of the primary amine should appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-N stretching vibration is anticipated around 1250-1350 cm⁻¹. The C-S stretching vibration typically gives a weak absorption in the 600-800 cm⁻¹ region. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹. Aromatic C=C stretching vibrations will show absorptions in the 1450-1600 cm⁻¹ region. chemicalbook.comchemicalbook.comchemicalbook.comnist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. The aniline chromophore is expected to exhibit characteristic absorption bands. Typically, anilines show a strong primary absorption band (E-band) around 200-230 nm and a secondary benzenoid band (B-band) around 270-290 nm. The presence of the thioether substituent may cause a slight red shift (bathochromic shift) of these absorption maxima.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov This technique would provide precise bond lengths, bond angles, and conformational information for this compound. A successful crystal structure determination would unambiguously confirm the connectivity of the atoms and reveal the orientation of the chloroethylthio group relative to the aniline ring. As of now, there are no publicly available crystal structures for this compound. Analysis of related structures would be necessary to predict potential crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino group.

Computational Chemistry and Theoretical Investigations of 2 2 Chloroethylthio Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in contemporary chemical research, offering deep insights into the molecular and electronic properties of chemical systems. For a molecule like 2-(2-chloroethylthio)aniline, DFT can elucidate its electronic structure, reactivity, and spectroscopic characteristics, as well as the mechanisms of its reactions.

DFT calculations are highly effective for analyzing the electronic landscape of a molecule. The electronic structure of this compound is governed by the interplay between the electron-donating amino (-NH2) group and the electron-withdrawing 2-chloroethylthio (-SCH2CH2Cl) substituent on the aniline (B41778) ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. In aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting their nucleophilic character. The LUMO, conversely, is distributed over the aromatic ring and any electron-withdrawing substituents. For this compound, the HOMO would likely be centered on the aniline ring and the sulfur atom, while the LUMO would be spread across the aromatic system and the chloroethylthio side chain. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution and reactive sites of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating their nucleophilic character, and a positive potential (blue) around the amino hydrogens and the chloroethyl group, suggesting sites for electrophilic attack.

Global Reactivity Descriptors: DFT calculations can provide quantitative measures of reactivity. Based on studies of similar aniline derivatives, the following trends would be expected for this compound. jmaterenvironsci.comsamipubco.com

| Descriptor | Predicted Value (Illustrative) | Implication |

| Ionization Potential (I) | ~7.0 eV | Energy required to remove an electron. |

| Electron Affinity (A) | ~0.5 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | ~3.75 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | ~3.25 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ~2.1 eV | Propensity to accept electrons. |

These values are illustrative and based on typical ranges for substituted anilines.

DFT, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for predicting NMR chemical shifts. nih.govrsc.orgnih.gov This approach has been successfully applied to a wide range of organic molecules, including various aniline derivatives. jmaterenvironsci.comresearchgate.net

¹H and ¹³C NMR Spectra: The chemical shifts in the NMR spectra of this compound would be influenced by the electronic effects of the substituents. The amino group would cause an upfield shift (lower ppm) of the ortho and para protons and carbons of the aniline ring, while the electron-withdrawing nature of the thioether and chloroethyl groups would lead to downfield shifts.

Below is a table of predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations of analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | 145-150 |

| C2 (C-S) | 125-130 |

| C3 | 130-135 |

| C4 | 118-122 |

| C5 | 128-132 |

| C6 | 115-120 |

| C7 (S-CH₂) | 35-40 |

| C8 (CH₂-Cl) | 45-50 |

Note: These are estimated values and may vary depending on the specific DFT functional and basis set used.

DFT is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction types could be explored.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. DFT calculations could model the reaction pathways for electrophilic substitution reactions, such as halogenation or nitration, to determine the preferred sites of reaction and the corresponding energy barriers. Studies on the chlorination of aniline have shown that DFT can effectively model the stability of reaction intermediates. researchgate.net

N-Alkylation/Acylation: The lone pair on the nitrogen atom of the amino group makes it nucleophilic. DFT could be used to study the mechanism of reactions at the amino group, such as alkylation or acylation, providing insights into the transition state structures and energetics.

Intramolecular Cyclization: The presence of the chloroethylthio side chain opens up the possibility of intramolecular cyclization reactions. For instance, under basic conditions, the amino group could displace the chloride to form a seven-membered heterocyclic ring. DFT calculations could be employed to investigate the feasibility of such a reaction by calculating the activation energy and the stability of the resulting product.

Molecular Modeling and Dynamics Simulations

While DFT is excellent for studying the electronic properties of single molecules, molecular modeling and dynamics simulations are better suited for exploring conformational flexibility and the effects of the surrounding environment.

The 2-chloroethylthio side chain of the molecule is flexible, with several rotatable bonds (C-S, C-C, and C-N). This flexibility allows the molecule to adopt multiple conformations. Conformational analysis, using methods like molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them.

C1-C2-S-C7: Rotation around the C-S bond.

C2-S-C7-C8: Rotation around the S-C bond.

S-C7-C8-Cl: Rotation around the C-C bond.

A potential energy surface scan for these dihedral angles would reveal the low-energy conformations and the transition states connecting them.

The solvent environment can have a significant impact on the rates and outcomes of chemical reactions. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of different solvents into DFT calculations.

For reactions involving this compound, the choice of solvent could influence both the ground state and transition state energies. For example, in a polar solvent, charge separation in the transition state of a nucleophilic substitution reaction would be stabilized, potentially lowering the activation energy. nih.govacademie-sciences.frresearchgate.netresearchgate.net

Computational studies on the reactions of substituted anilines in various solvents have demonstrated that theoretical models can accurately predict the influence of the solvent on reaction kinetics. nih.govresearchgate.net Similar studies on this compound would provide valuable insights into its reactivity in different solvent environments.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl thioethers and functionalized anilines often relies on multi-step processes that may involve harsh reagents, precious metal catalysts, and significant solvent waste. Future research will undoubtedly prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas of focus will include:

Biocatalysis: The use of enzymes, such as nitroreductases, offers a green alternative for the synthesis of aniline (B41778) precursors from nitroaromatics. nih.govacs.org This approach operates under mild conditions (room temperature and pressure) in aqueous media, avoiding the need for high-pressure hydrogen gas and heavy metal catalysts. nih.gov

Thiol-Free Reagents: To circumvent the use of malodorous and easily oxidized thiols, research is moving towards thiol-free sulfur sources. mdpi.comresearchgate.net Agents like xanthates are being explored as odorless, stable, and low-cost surrogates for creating the C-S bond in thioethers under transition-metal-free conditions. mdpi.comresearchgate.net

Photocatalysis: Visible-light-mediated reactions represent a powerful tool for forming C-S bonds. acs.orgnih.gov Organocatalytic protocols that use light to activate aryl chlorides for reaction with sulfur sources can provide a mild and efficient route to aryl alkyl thioethers. nih.gov

| Synthetic Strategy | Advantages | Potential Application for 2-(2-Chloroethylthio)aniline |

| Biocatalytic Nitro Reduction | Sustainable, mild conditions, avoids heavy metals, high chemoselectivity. nih.gov | Synthesis of the aniline moiety from a corresponding nitro-precursor. |

| Thiol-Free Sulfuration | Odorless, stable reagents, transition-metal-free, green chemistry. mdpi.comresearchgate.net | Formation of the thioether linkage without using volatile thiols. |

| Visible-Light Photocatalysis | Mild conditions, high efficiency, uses light as a reagent. acs.orgnih.gov | C-S bond formation by activating an appropriate aryl halide precursor. |

Exploration of Under-explored Reactivity Profiles

The unique combination of functional groups in this compound—a nucleophilic amine, a reactive alkyl chloride, and a modifiable thioether—presents a rich landscape for exploring novel chemical transformations.

Future research will likely investigate:

Intramolecular Cyclizations: The presence of the nucleophilic aniline nitrogen and the electrophilic 2-chloroethyl group within the same molecule makes it a prime candidate for intramolecular cyclization reactions to form novel heterocyclic scaffolds, such as dihydrobenzothiazines. The conditions for such reactions could be fine-tuned to control reaction pathways and yields.

Oxidation State Modulation: The sulfur atom of the thioether can be oxidized to sulfoxide (B87167) and sulfone derivatives. This transformation dramatically alters the electronic properties and steric profile of the molecule, opening avenues for new analogues with different biological activities or material properties.

Metal-Catalyzed Cross-Coupling: The aniline moiety can be a handle for various cross-coupling reactions to introduce new substituents onto the aromatic ring. Furthermore, the C-S bond itself could potentially be engaged in novel coupling or cleavage reactions, offering pathways to complex molecular architectures. nih.gov

Design and Synthesis of Advanced Analogues with Tunable Properties

The core structure of this compound is a versatile template for the design and synthesis of advanced analogues with finely tuned properties for applications in medicinal chemistry and materials science. nih.gov

Strategies for analogue development include:

Substitution on the Aromatic Ring: Introducing various electron-donating or electron-withdrawing groups onto the aniline ring can modulate the molecule's electronic properties, nucleophilicity, and biological target interactions. nih.govbeilstein-journals.org

Modification of the Thioether Linker: Replacing the ethyl group with different alkyl or aryl spacers can alter the geometry and flexibility of the molecule. The sulfur atom could also be replaced by selenium, a common bioisosteric substitution, to explore changes in activity. mdpi.com

Derivatization of the Aniline Nitrogen: The amino group can be acylated, alkylated, or incorporated into heterocyclic systems, providing a rich diversity of derivatives with potentially novel functions.

| Analogue Class | Rationale for Synthesis | Potential Properties |

| Ring-Substituted Derivatives | Modulate electronic properties and steric hindrance. nih.gov | Tunable reactivity, altered biological target affinity. |

| Thioether Chain Variants | Alter molecular shape, size, and flexibility. | Modified solubility, different conformational preferences. |

| N-Functionalized Analogues | Introduce new functional groups and structural motifs. nih.gov | New pharmacological profiles, novel material characteristics. |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. acs.org This is particularly advantageous for hazardous or fast reactions. The synthesis of aniline derivatives via catalytic hydrogenation of nitroaromatics, for example, has been shown to be highly efficient and safe in flow systems. openresearchlibrary.orgnih.govresearchgate.net The modular nature of flow chemistry allows for multi-step sequences to be performed in a single, continuous operation, reducing manual handling and purification steps. acs.org

Automated Synthesis: Robotic platforms can be used for high-throughput screening of reaction conditions and for the parallel synthesis of compound libraries. researchgate.netresearchgate.net By automating the synthesis of analogues of this compound, researchers can rapidly explore a vast chemical space to identify molecules with desired properties, accelerating the discovery process in fields like drug development. researchgate.net

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes.

Reaction Prediction: ML algorithms, such as random forests, can be trained on high-throughput experimental data to predict the yield and outcome of complex reactions, like C-N cross-coupling, with high accuracy. semanticscholar.orgnih.govchemistryworld.comprinceton.edu This predictive power can save significant time and resources by guiding chemists toward the most promising reaction conditions from the outset.

Condition Optimization: AI can be employed to navigate the multidimensional space of reaction parameters (e.g., catalyst, solvent, base, temperature) to find the optimal conditions for a given transformation. acs.orgdigitellinc.com This is particularly useful for complex reactions where the interplay of different variables is not intuitively obvious. For a molecule like this compound, ML could be used to optimize its synthesis or its subsequent derivatization reactions, ensuring high yields and purity.

Q & A

Q. What are the standard synthesis protocols for 2-(2-Chloroethylthio)aniline derivatives?

Synthesis typically involves nucleophilic substitution reactions. For example, 3-Chloro-2-[(4-methylphenyl)thio]aniline derivatives are synthesized using thiol-aniline coupling under basic conditions, with catalysts like NaH to optimize yields . Purification often employs high-performance liquid chromatography (HPLC) to isolate high-purity products, as seen in similar trifluoromethyl-substituted anilines . Key steps include controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural elucidation . Infrared (IR) spectroscopy identifies functional groups like C-S and C-Cl bonds. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography may resolve steric effects of the chloroethylthio group .

Q. What are the key chemical properties influencing the reactivity of this compound?

The electron-withdrawing chloroethylthio group enhances electrophilicity at the aromatic ring, facilitating substitution reactions. The sulfur atom in the thioether moiety allows for oxidation to sulfoxides or sulfones, altering solubility and biological activity . The compound’s pKa (~4–5) affects protonation states in biological assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

SAR studies require systematic derivatization. For example:

- Substituent variation : Replace the chloroethyl group with methyl or fluoro analogs to assess electronic effects .

- Biological assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays, referencing methods used for 3-Chloro-2-[(4-methylphenyl)thio]aniline .

- Computational modeling : Perform molecular docking to predict interactions with enzymes like cytochrome P450 or bacterial targets .

Q. What strategies mitigate solubility limitations affecting bioactivity assessments of this compound?

Solubility issues in aqueous media can be addressed by:

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to maintain protein stability .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can contradictions in biological assay data for this compound be resolved?

Discrepancies may arise from impurity profiles or assay conditions. Solutions include:

- Reproducibility checks : Validate results across multiple cell lines or enzymatic systems .

- Metabolic stability tests : Use liver microsomes to identify degradation products that may interfere with assays .

- Orthogonal assays : Combine MIC assays with time-kill kinetics or transcriptomic profiling to confirm mechanisms .

Methodological Considerations

Q. What purification techniques are optimal for this compound derivatives?

Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity . Recrystallization from ethanol or acetone removes residual catalysts .

Q. How can computational tools predict the metabolic fate of this compound?

Software like Schrödinger’s ADMET Predictor or SwissADME models Phase I/II metabolism. Focus on potential sulfoxidation of the thioether group and chloroethyl chain hydroxylation, which may generate reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.